molecular formula C12H10Cl2N2 B15145158 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine

Cat. No.: B15145158
M. Wt: 253.12 g/mol
InChI Key: DBXXUYKMHBYBKP-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is unique due to its specific combination of the dichlorophenyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-7-9(6-15-8(2)16-7)12-10(13)4-3-5-11(12)14/h3-6H,1-2H3

InChI Key

DBXXUYKMHBYBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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